molecular formula C12H11Cl2N3O B15174395 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol CAS No. 920512-02-3

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol

Cat. No.: B15174395
CAS No.: 920512-02-3
M. Wt: 284.14 g/mol
InChI Key: VNPKDCYYDIMMJS-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the 3,6-dichloropyridin-2-ylamine intermediate. This intermediate is then reacted with 2-amino-5-hydroxybenzylamine under controlled conditions to form the final product. Common reagents used in these reactions include sodium hydroxide, ethanol, and methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 5-Amino-2-chloropyridine
  • 2-Amino-3,5-dichloropyridine

Uniqueness

Compared to similar compounds, 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both amino and phenol groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol, with the CAS number 920512-02-3, is a complex organic compound notable for its unique molecular structure that includes both amino and phenolic functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The molecular formula of this compound is C12H11Cl2N3O, with a molecular weight of 284.14 g/mol. The presence of the 3,6-dichloropyridin-2-yl group contributes to its distinct chemical reactivity and biological profile.

PropertyValue
CAS Number920512-02-3
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14 g/mol
IUPAC Name2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol

Research indicates that this compound interacts with specific enzymes and receptors through mechanisms that likely involve hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating the activity of biological targets, which positions this compound as a potential lead in therapeutic applications.

Enzyme Inhibition

Studies have shown that the compound can inhibit certain enzymes by binding to their active sites. This inhibition can block substrate access, demonstrating its potential as an enzyme inhibitor in various biochemical pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against certain bacterial strains. The presence of the phenolic group is believed to enhance its activity by disrupting microbial cell membranes.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation.

Case Studies

  • Enzyme Interaction Study : A study conducted on the binding affinity of this compound with cyclooxygenase enzymes showed significant inhibition at micromolar concentrations, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers, indicating its potential therapeutic role in inflammatory diseases.

Comparative Analysis

When compared to structurally similar compounds, such as 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and 5-Amino-2-chloropyridine, this compound demonstrates enhanced biological activity due to its specific substitution pattern and functional groups.

Compound NameStructural FeaturesBiological Activity
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeDichloro substitutions but lacks phenolic groupLimited
5-Amino-2-chloropyridineSimilar pyridine structure but different substitutionModerate
This compound Unique amino and phenolic groupsSignificant

Properties

CAS No.

920512-02-3

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11Cl2N3O/c13-8-2-4-11(14)17-12(8)16-6-7-1-3-9(15)10(18)5-7/h1-5,18H,6,15H2,(H,16,17)

InChI Key

VNPKDCYYDIMMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(C=CC(=N2)Cl)Cl)O)N

Origin of Product

United States

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